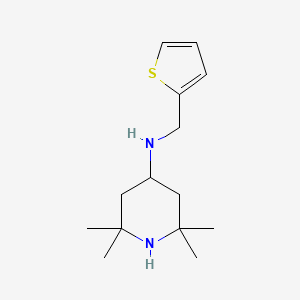

![molecular formula C13H13NO3 B1332012 (3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 1415811-61-8](/img/structure/B1332012.png)

(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

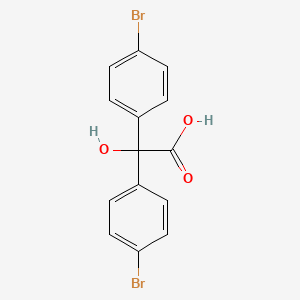

“(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a chemical compound. It is a derivative of quinoline-4-carboxylic acid . The compound is related to a diverse range of quinoline-4-carboxylic acid derivatives that have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .

Applications De Recherche Scientifique

Corrosion Inhibition

Quinoline derivatives, including cyclopentaquinoline compounds, are recognized for their effectiveness as anticorrosive materials. Their high electron density enables them to effectively adsorb on metallic surfaces and form stable chelating complexes, providing significant protection against metallic corrosion. This makes them valuable in industrial applications where corrosion resistance is crucial (Verma, Quraishi, & Ebenso, 2020).

Biological Activity

Cyclopentaquinoline derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties. These compounds are pivotal in medicinal chemistry for the development of new pharmaceutical agents. Their structural diversity, especially when fused with other heterocyclic systems, contributes to their significant biological properties (R. Mekheimer, Al-Sheikh, Medrasi, & Sadek, 2020).

Antimicrobial Properties

The carboxylic acid moiety, a structural component of cyclopentaquinoline, plays a crucial role in binding to microbial cells, potentially influencing antimicrobial efficacy. Studies on various carboxylic acids have shown that their antimicrobial activity varies depending on the structural configuration and the type of microbial strain (Godlewska-Żyłkiewicz et al., 2020).

Antioxidant Potential

Hydroxycinnamic acids, which share a similar structural feature with cyclopentaquinoline due to the presence of a hydroxy and carboxylic group, are known for their antioxidant properties. These compounds' structure-activity relationships suggest that the position and number of hydroxyl groups significantly influence their antioxidant activity, a property that might be present in cyclopentaquinoline derivatives as well (Razzaghi-Asl et al., 2013).

Environmental Interaction

Understanding the interaction of cyclopentaquinoline derivatives, particularly their sorption in soils, is essential for assessing their environmental impact, especially when used in pharmaceutical formulations. The sorption behavior is influenced by various factors including the molecular structure, and it plays a crucial role in determining the mobility and bioavailability of these compounds in the environment (Tolls, 2001).

Propriétés

IUPAC Name |

(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-10-6-2-5-8-7-3-1-4-9(7)12(13(16)17)14-11(8)10/h1-3,5-7,9,12,14-15H,4H2,(H,16,17)/t7-,9-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPJWSZWDZNVOJ-GMEUVTARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=CC=C3O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=CC=C3O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

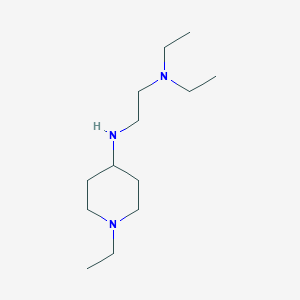

![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)

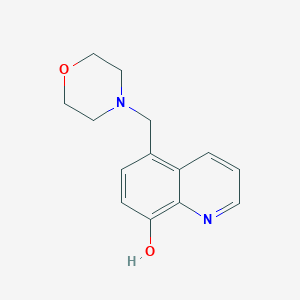

![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)

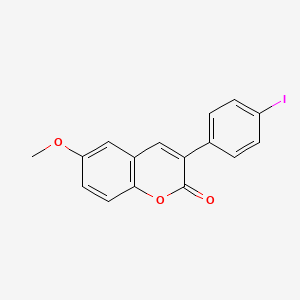

![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)

![4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331956.png)

![2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B1331964.png)